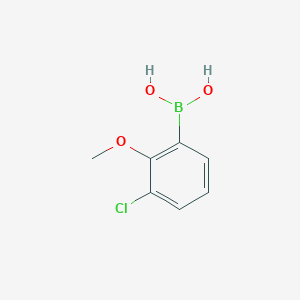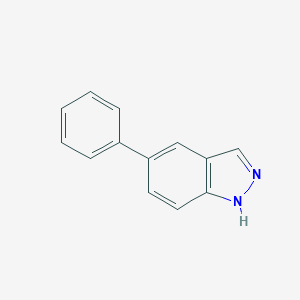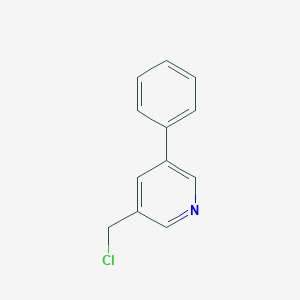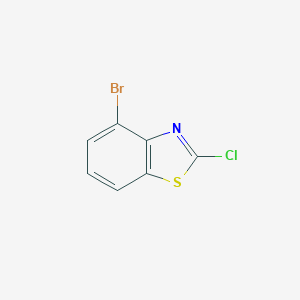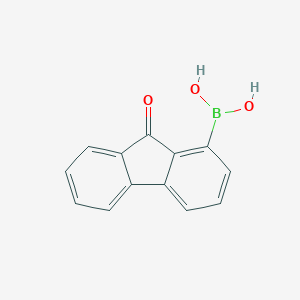
9-Fluoren-1-boronsäure
Übersicht
Beschreibung
9-Fluorenone-1-boronic acid is an organic compound characterized by the presence of a boronic acid group attached to the fluorenone ring. This compound is known for its reactivity and is widely used in organic synthesis and material science due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
9-Fluorenone-1-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
9-Fluorenone-1-boronic acid is an organic compound . .
Mode of Action
It is synthesized by introducing a boronic acid functional group into 9-fluorenone .
Biochemical Pathways
In the degradation of fluorene, a related compound, intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid have been identified .
Action Environment
The action of 9-Fluorenone-1-boronic acid can be influenced by environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from flammable substances and oxidizing agents . It is also important to avoid inhaling its dust or gas from its solution .
Biochemische Analyse
Biochemical Properties
9-Fluorenone-1-boronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to form reversible covalent bonds with diols and polyols, which are common motifs in biological molecules such as saccharides and catechols . This property makes it useful in the synthesis of small chemical receptors for various biochemical applications. Additionally, 9-Fluorenone-1-boronic acid can interact with nucleophilic amino acid side chains, such as serine, which further expands its utility in biochemical research .
Cellular Effects
The effects of 9-Fluorenone-1-boronic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to form boronate esters with diols can interfere with cellular signaling pathways that involve saccharides and polysaccharides . Moreover, 9-Fluorenone-1-boronic acid can affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of specific genes . Its impact on cellular metabolism is also notable, as it can alter the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 9-Fluorenone-1-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and polyols, which can modulate the activity of enzymes and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 9-Fluorenone-1-boronic acid can bind to nucleophilic amino acid residues, such as serine, in proteins, thereby affecting their function . These binding interactions can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 9-Fluorenone-1-boronic acid in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the formation of boric acid and other degradation products . This degradation can affect its long-term efficacy in biochemical assays and experiments. In in vitro studies, the temporal effects of 9-Fluorenone-1-boronic acid on cellular function have been observed, with changes in enzyme activity and gene expression occurring over extended periods .
Dosage Effects in Animal Models
The effects of 9-Fluorenone-1-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, 9-Fluorenone-1-boronic acid may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important for determining the safe and effective dosage range for experimental studies.
Metabolic Pathways
9-Fluorenone-1-boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as dioxygenases, which catalyze the oxidation of the compound to form various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells . Understanding these pathways is crucial for elucidating the biochemical roles of 9-Fluorenone-1-boronic acid.
Transport and Distribution
The transport and distribution of 9-Fluorenone-1-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, 9-Fluorenone-1-boronic acid may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 9-Fluorenone-1-boronic acid is determined by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, 9-Fluorenone-1-boronic acid may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins, modulating gene expression . Additionally, its localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid under mild conditions . This method is favored due to its high yield and functional group tolerance.
Industrial Production Methods: Industrial production of 9-fluorenone-1-boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method enables the synthesis of various compounds with high throughput and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Fluorenone-1-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The fluorenone moiety can be reduced to form fluorenol derivatives.
Substitution: The boronic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products:
Oxidation: Boronic esters.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenone derivatives.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Naphthylboronic acid
- 3-Pyridylboronic acid
Comparison: 9-Fluorenone-1-boronic acid is unique due to its fluorenone moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .
Eigenschaften
IUPAC Name |
(9-oxofluoren-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKHBOOTOGTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400706 | |
| Record name | 9-Fluorenone-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194470-10-5 | |
| Record name | 9-Fluorenone-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


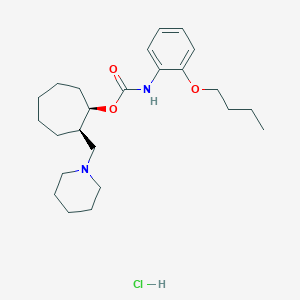
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
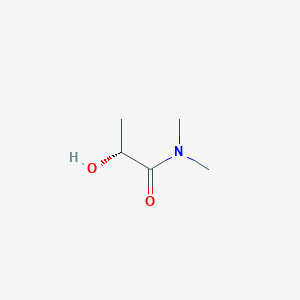
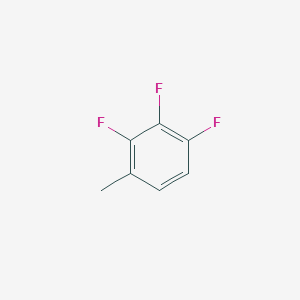
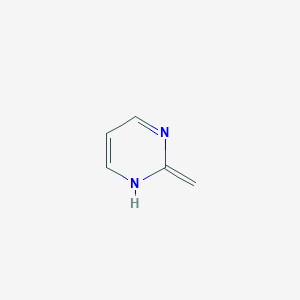
![[3-(fluoromethyl)pyrrolidin-3-yl]methanamine](/img/structure/B65105.png)
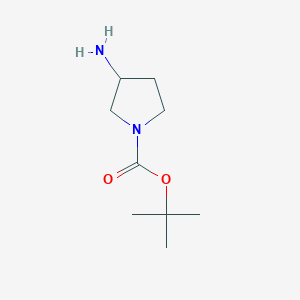
![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
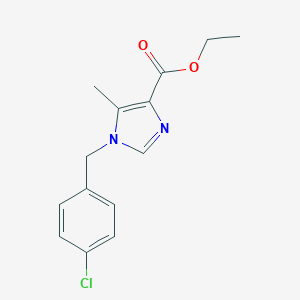
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)
